REACTION_CXSMILES
|
[Br:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:8]=2[C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[C:8](=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=3)[C:9](=[O:11])[C:18]=2[CH:19]=1
|
Name
|
|
Quantity
|
530 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred in 2 liters of acetone
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark mixture was heated to 60 C
|
Type
|
CUSTOM
|
Details
|
after about 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto ice with manual stirring
|
Type
|
FILTRATION
|
Details
|
The resulting tan precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water, 1N NaOH (2.0 lit) solution and finally with 800 mL of ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 kg | |
YIELD: PERCENTYIELD | 68.85% | |
YIELD: CALCULATEDPERCENTYIELD | 259.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |